molecular formula C15H15ClN2O2 B2407141 1-chloro-N-[(oxolan-2-yl)methyl]isoquinoline-3-carboxamide CAS No. 1096949-19-7

1-chloro-N-[(oxolan-2-yl)methyl]isoquinoline-3-carboxamide

Cat. No.: B2407141
CAS No.: 1096949-19-7
M. Wt: 290.75
InChI Key: JFIJYPULHQGCOF-UHFFFAOYSA-N
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Description

1-chloro-N-[(oxolan-2-yl)methyl]isoquinoline-3-carboxamide is a synthetic organic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-N-[(oxolan-2-yl)methyl]isoquinoline-3-carboxamide typically involves the reaction of isoquinoline derivatives with chloroformates and oxolane derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. The process generally involves multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining high-purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 1-chloro-N-[(oxolan-2-yl)methyl]isoquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-chloro-N-[(oxolan-2-yl)methyl]isoquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-chloro-N-[(oxolan-2-yl)methyl]isoquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including antimicrobial, antiviral, and anticancer activities .

Comparison with Similar Compounds

  • 1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide
  • 3-((5-chloro-2-phenyl-1H-indol-3-ylimino)methyl)quinoline-2(1H)-thione

Comparison: 1-chloro-N-[(oxolan-2-yl)methyl]isoquinoline-3-carboxamide is unique due to its specific structural features, such as the presence of the oxolane moiety and the isoquinoline core. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

1-chloro-N-(oxolan-2-ylmethyl)isoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c16-14-12-6-2-1-4-10(12)8-13(18-14)15(19)17-9-11-5-3-7-20-11/h1-2,4,6,8,11H,3,5,7,9H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIJYPULHQGCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=CC=CC=C3C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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